molecular formula C20H20N4O4 B5179428 4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one

4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B5179428
M. Wt: 380.4 g/mol
InChI Key: CYVGPZSENLMOCJ-UHFFFAOYSA-N
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Description

4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a nitro-substituted piperidinylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of 4-piperidin-1-ylbenzoic acid to introduce the nitro group, followed by the formation of the benzoyl chloride derivative. This intermediate is then reacted with 1,3-dihydroquinoxalin-2-one under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-amino-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one .

Scientific Research Applications

4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinylbenzoyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to its combination of a quinoxaline core with a nitro-substituted piperidinylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19-13-23(16-7-3-2-6-15(16)21-19)20(26)14-8-9-17(18(12-14)24(27)28)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGPZSENLMOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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